A Technical Guide to H-Gly-Arg-OH (Arg-13C6,15N4): Chemical Properties and Synthesis
A Technical Guide to H-Gly-Arg-OH (Arg-13C6,15N4): Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and synthesis of the dipeptide H-Gly-Arg-OH and its stable isotope-labeled counterpart, H-Gly-Arg-OH (Arg-13C6,15N4). This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are working with or interested in this molecule.
Chemical Properties
H-Gly-Arg-OH, also known as Glycyl-L-arginine, is a dipeptide composed of glycine (B1666218) and L-arginine.[1] Its isotopically labeled form, where the arginine residue is labeled with six Carbon-13 and four Nitrogen-15 atoms, serves as a valuable internal standard in quantitative proteomics and metabolic studies. The key chemical properties of both the unlabeled and labeled forms are summarized below.
| Property | H-Gly-Arg-OH | H-Gly-Arg-OH (Arg-13C6,15N4) |
| Molecular Formula | C8H17N5O3 | C2(13C)6H17N(15N)4O3 |
| Molecular Weight | 231.25 g/mol [1] | ~241.25 g/mol (mass shift of +10 Da) |
| CAS Number | 18635-55-7[1] | Not available |
| Appearance | White to off-white powder | Solid |
| Purity | Typically ≥98% (HPLC) | Typically ≥98% (HPLC) |
| Solubility | Soluble in water | Soluble in water |
| Storage | Store at ≤ -20°C | Store at room temperature or as specified |
Synthesis of H-Gly-Arg-OH and its Isotopic Variant
The synthesis of H-Gly-Arg-OH and its isotopically labeled form is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2][3] This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple washing.[4]
General Workflow for Fmoc-SPPS
The overall workflow for the synthesis of H-Gly-Arg-OH involves the sequential coupling of Fmoc-protected arginine (or its labeled variant) and then glycine to a solid support resin, followed by cleavage from the resin and deprotection of side chains.
Caption: General workflow for the solid-phase synthesis of H-Gly-Arg-OH.
Detailed Experimental Protocol (Adapted from a standard Fmoc-SPPS protocol)
This protocol is a general guideline for the manual synthesis of H-Gly-Arg-OH on a 0.1 mmol scale. For the synthesis of the isotopically labeled peptide, Fmoc-Arg(Pbf)-(13C6,15N4)-OH would be used in the first coupling step.
Materials and Reagents:
-
Resin: 2-Chlorotrityl chloride resin (for a C-terminal carboxylic acid).[5]
-
Amino Acids:
-
Fmoc-Arg(Pbf)-OH (or Fmoc-Arg(Pbf)-(13C6,15N4)-OH)
-
Fmoc-Gly-OH
-
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[5]
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.[5]
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).[3]
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.[6]
-
Equipment: Solid-phase synthesis vessel, shaker, nitrogen bubbling system, HPLC system.
Procedure:
-
Resin Preparation and Swelling:
-
First Amino Acid Coupling (Arginine):
-
In a separate vial, dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH (or its labeled version) and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to pre-activate it for a few minutes.[6]
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture for 2 hours at room temperature to ensure complete coupling.
-
-
Fmoc Deprotection:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the deprotection solution and repeat the process once more.[6]
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
-
Second Amino Acid Coupling (Glycine):
-
Repeat the coupling procedure described in step 2 using 4 equivalents of Fmoc-Gly-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure described in step 3 to remove the Fmoc group from the N-terminal glycine.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin in a fume hood.
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final H-Gly-Arg-OH product as a white powder.
-
Biological Context and Signaling Pathways
The biological significance of H-Gly-Arg-OH is intrinsically linked to its constituent amino acid, L-arginine. Arginine is a semi-essential amino acid that plays a crucial role in several metabolic and signaling pathways.[7] One of the most prominent is the L-arginine:nitric oxide (NO) pathway.[8]
The L-Arginine:Nitric Oxide Signaling Pathway
Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[9] It is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOS).[10] There are three main isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[9]
The synthesis of NO from L-arginine is a complex enzymatic reaction that requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).[11] The reaction produces L-citrulline as a byproduct.[12]
References
- 1. Gly-Arg | C8H17N5O3 | CID 6426706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
